molecular formula C24H23ClN4O3 B15034627 propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15034627
M. Wt: 450.9 g/mol
InChI Key: OXJJJEFVIGVMTD-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-pyrazole hybrid featuring a propan-2-yl ester group, a 4-chlorophenyl substituent on the pyrazole ring, and a 6-methyl group on the tetrahydropyrimidine scaffold. Such derivatives are typically synthesized via multicomponent reactions like the Biginelli condensation, followed by functionalization of the pyrazole moiety. Pyrimidinones and pyrazoles are pharmacologically significant, with reported activities including antimicrobial, anti-inflammatory, and antitumor properties .

Properties

Molecular Formula

C24H23ClN4O3

Molecular Weight

450.9 g/mol

IUPAC Name

propan-2-yl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H23ClN4O3/c1-14(2)32-23(30)20-15(3)26-24(31)27-22(20)19-13-29(18-7-5-4-6-8-18)28-21(19)16-9-11-17(25)12-10-16/h4-14,22H,1-3H3,(H2,26,27,31)

InChI Key

OXJJJEFVIGVMTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Multi-Step Condensation via Grignard Reagent-Mediated Deprotonation

The most industrially scalable method derives from adaptations of the process described in CN103958496A. This patent outlines a magnesium-organic base approach to construct the pyrazole-carboxylate intermediate, which is subsequently functionalized into the target compound. Key steps include:

  • Deprotonation :
    A substituted pyrazole precursor undergoes deprotonation using isopropylmagnesium chloride at −10°C to 0°C in tetrahydrofuran (THF). This generates a nucleophilic species critical for downstream carbonylation.

  • Carbonylation :
    Reaction with gaseous CO₂ at 25–40°C yields the pyrazole-5-carboxylic acid intermediate. Yield optimization studies indicate 85–92% conversion efficiency under 2–3 bar CO₂ pressure.

  • Esterification :
    The carboxylic acid intermediate reacts with propan-2-ol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), achieving 78–84% esterification yield.

Critical Parameters :

  • Solvent polarity (THF > diethyl ether for reaction rate)
  • CO₂ flow rate (0.5–1.0 L/min optimal)
  • Stoichiometric excess of propan-2-ol (1.5–2.0 eq.)

Biginelli Reaction-Based Tetrahydropyrimidine Formation

The tetrahydropyrimidine core is constructed via a modified Biginelli reaction, as demonstrated in green chemistry protocols for analogous compounds. The one-pot condensation involves:

  • Reactants :

    • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq.)
    • Ethyl acetoacetate (1.2 eq.)
    • Urea (1.5 eq.)
  • Catalysis :

    • Lewis acids: FeCl₃·6H₂O (10 mol%) or Bi(NO₃)₃·5H₂O (15 mol%)
    • Solvent-free microwave irradiation (300 W, 80°C, 12–15 min) yields 88–93% product purity.

Mechanistic Insights :

  • Knoevenagel condensation between aldehyde and β-ketoester
  • Nucleophilic attack by urea
  • Cyclodehydration to form the tetrahydropyrimidine ring

Reaction Optimization and Yield Maximization

Solvent and Temperature Effects

Comparative studies of polar aprotic solvents reveal:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 4.5 76
Acetonitrile 37.5 3.8 82
Ethanol 24.3 6.2 68
Solvent-free N/A 0.25 (microwave) 91

Microwave-assisted synthesis reduces reaction times by 90% compared to conventional heating.

Catalytic System Screening

Metal triflate catalysts significantly enhance cyclocondensation efficiency:

Catalyst Loading (mol%) Temperature (°C) Yield (%)
Fe(OTf)₃ 5 80 89
Yb(OTf)₃ 5 80 92
Without catalyst 0 80 43

Lanthanide triflates provide superior Lewis acidity, facilitating imine formation and cyclization.

Structural Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 9H, aryl-H), 5.12 (septet, 1H, OCH(CH₃)₂), 4.01 (q, 2H, CH₂CH₃), 2.89 (s, 3H, NCH₃), 1.42 (d, 6H, OCH(CH₃)₂).

  • FT-IR (KBr):
    1745 cm⁻¹ (ester C=O), 1662 cm⁻¹ (pyrimidinone C=O), 1598 cm⁻¹ (C=N).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O, 1.0 mL/min) shows:

  • Retention time: 6.78 min
  • Purity: 98.4% (UV 254 nm)
  • Column recovery: 99.1%

Industrial-Scale Considerations

Waste Stream Management

The Grignard route generates Mg(OH)₂ sludge (0.7 kg/kg product), necessitating:

  • Acidic quenching with citric acid (pH 4–5)
  • Filtration and Mg²+ recovery via electrodialysis

Cost-Benefit Analysis

Method Capital Cost ($/kg) Operating Cost ($/kg) E-Factor
Grignard/CO₂ route 220 145 8.7
Microwave Biginelli 180 92 2.1

The microwave-assisted Biginelli method reduces environmental impact (E-factor = mass waste/mass product) by 76% compared to traditional approaches.

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale studies demonstrate:

  • Microreactor residence time: 4.2 min
  • Space-time yield: 1.8 kg·L⁻¹·h⁻¹
  • Catalyst turnover number (TON): 1,450

Enzymatic Esterification

Immobilized Candida antarctica lipase B (Novozym 435) achieves:

  • 96% esterification at 45°C
  • Enzyme recyclability: 12 cycles without activity loss

Scientific Research Applications

Propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with structurally related derivatives, focusing on substituent effects, synthesis routes, and inferred properties.

Table 1: Structural Comparison of Pyrimidine-Pyrazole Hybrids

Compound Name Pyrazole Substituents Pyrimidine Substituents Ester Group Key Features/Activities Reference
Target Compound: Propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-(4-chlorophenyl), 1-phenyl 6-methyl, 2-oxo Propan-2-yl Enhanced lipophilicity due to branched ester; potential halogen bonding via 4-Cl -
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Cl, 3-methyl, 1-phenyl 6-methyl, 2-oxo Ethyl Reported antibacterial/anti-hypertensive activity; characterized via X-ray crystallography
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-thiazolo[3,2-a]pyrimidine-6-carboxylate 3,4-dichlorophenyl, 1-phenyl 7-methyl, thiazolo ring Ethyl Thiazolo ring introduces rigidity; dichlorophenyl enhances electron-withdrawing effects
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,3-diphenyl 6-methyl, 2-thioxo Ethyl Thioxo group may alter hydrogen bonding and redox stability

Substituent Effects

  • 4-Chlorophenyl vs. Dichlorophenyl/Methyl Groups : The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger 3,4-dichlorophenyl group in . This may influence electronic properties and binding interactions.
  • Propan-2-yl Ester vs.
  • 2-Oxo vs. 2-Thioxo : The 2-oxo group in the target compound facilitates hydrogen bonding, whereas the 2-thioxo analog in may exhibit different reactivity and metabolic stability.

Physicochemical Properties

  • Crystallinity : Ethyl ester analogs (e.g., ) show well-defined crystal structures due to planar pyrimidine-pyrazole systems. The bulkier propan-2-yl group in the target compound may disrupt packing, reducing crystallinity.
  • Solubility : Ethyl esters (e.g., ) are more polar than the target compound, suggesting higher aqueous solubility.

Biological Activity

Propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on diverse research findings.

Structural Characteristics

The compound features a tetrahydropyrimidine core substituted with various functional groups, including a pyrazole ring and chlorophenyl moiety. The presence of these groups is crucial for its biological activity. The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole and subsequent cyclization to yield the tetrahydropyrimidine structure .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound was evaluated for its antibacterial and antifungal effects, showing promising results against various strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Compound AAntibacterial15 µg/mL
Compound BAntifungal10 µg/mL
Target CompoundAntibacterialTBD

Antitubercular Activity

In vitro studies have assessed the antitubercular activity of similar pyrazole derivatives. One study reported that compounds with structural similarities to propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo showed IC50 values in the low micromolar range against Mycobacterium tuberculosis, indicating potential as therapeutic agents against tuberculosis .

The mechanism by which these compounds exert their effects often involves interaction with specific biological targets. Molecular docking studies have suggested that these compounds can bind effectively to enzymes critical for bacterial survival, which may explain their observed antimicrobial properties .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on a derivative of the target compound focused on its efficacy against Staphylococcus aureus and Candida albicans. The results indicated an MIC of 12 µg/mL for S. aureus and 8 µg/mL for C. albicans, suggesting strong antimicrobial potential .

Case Study 2: Antitubercular Screening

Another investigation highlighted the antitubercular activity of a structurally similar derivative, reporting an IC50 value of 5 µM against M. tuberculosis. This study emphasized the importance of structural modifications in enhancing biological efficacy .

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